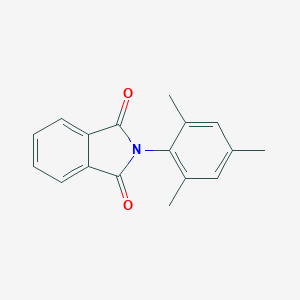
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The mesityl group, which is a derivative of mesitylene, is attached to the isoindole structure, potentially influencing its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione typically involves the reaction of mesityl-substituted anhydrides with amines under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: The mesityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the isoindole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-isoindole-1,3(2H)-dione: Lacks the mesityl group, which may result in different chemical properties and reactivity.
2-phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of a mesityl group, potentially affecting its interactions and applications.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(18)20/h4-9H,1-3H3 |
Clé InChI |
BUBIABFANCUFMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{3-[(2,2-DIPHENYLACETYL)AMINO]PROPYL}-2,2-DIPHENYLACETAMIDE](/img/structure/B326004.png)
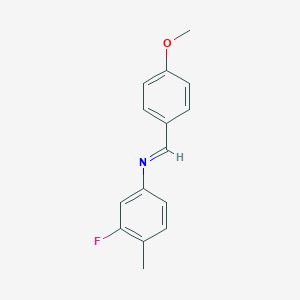
![4-{[(3-Cyanophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326010.png)
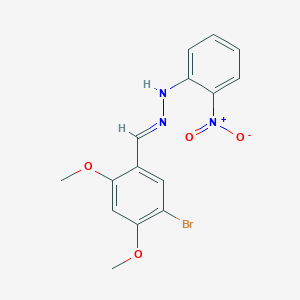
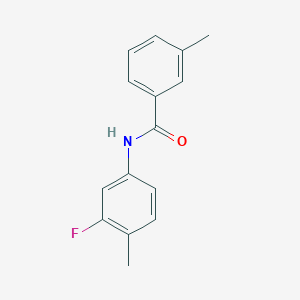
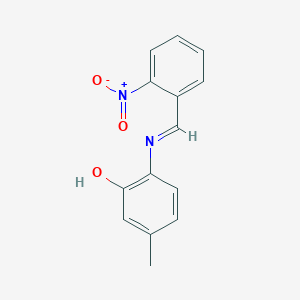
![3-bromo-N-[(Z)-1-phenylpentylideneamino]benzamide](/img/structure/B326016.png)
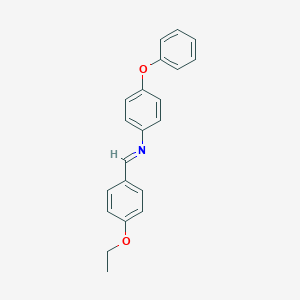
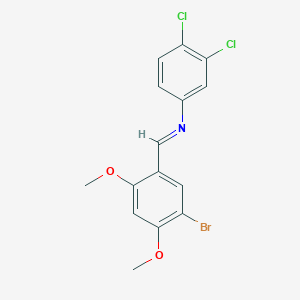
![(6E)-6-[(3,5-dichloroanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326020.png)
![2-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B326021.png)
![(6E)-2,4-dichloro-6-[(3,5-dichloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326022.png)
![N'-[2-(benzyloxy)benzylidene]-3-nitrobenzohydrazide](/img/structure/B326024.png)
![4-chloro-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline](/img/structure/B326027.png)
